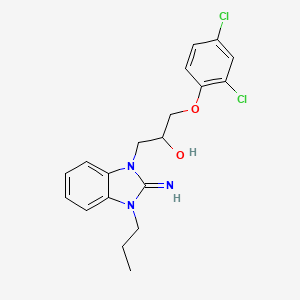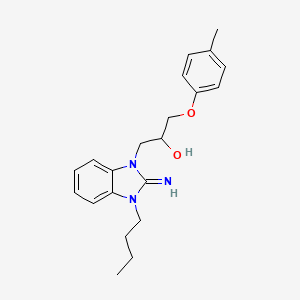![molecular formula C23H22N4O2S2 B11602479 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11602479.png)
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(Z)-[3-(4-metilbencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-2-(propilamino)-4H-pirido[1,2-a]pirimidin-4-ona es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
La síntesis de 3-{(Z)-[3-(4-metilbencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-2-(propilamino)-4H-pirido[1,2-a]pirimidin-4-ona implica varios pasos. La ruta sintética generalmente comienza con la preparación del anillo tiazolidinona, seguido de la introducción de la porción pirido[1,2-a]pirimidin-4-ona. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para asegurar que el producto deseado se obtenga con alto rendimiento y pureza. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones utilizando procesos de flujo continuo para mejorar la eficiencia y reducir los costos.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo tioxo se puede oxidar para formar sulfoxidos o sulfonas bajo condiciones específicas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo bencilo puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición bencílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
3-{(Z)-[3-(4-metilbencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-2-(propilamino)-4H-pirido[1,2-a]pirimidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Tiene potencial como una sonda bioquímica para estudiar interacciones enzimáticas y vías celulares.
Medicina: Estudios preliminares sugieren que puede tener potencial terapéutico en el tratamiento de ciertas enfermedades debido a su estructura y reactividad únicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas. Se cree que las porciones tiazolidinona y pirido[1,2-a]pirimidin-4-ona juegan un papel crucial en la unión a enzimas o receptores, modulando así su actividad. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, 3-{(Z)-[3-(4-metilbencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-2-(propilamino)-4H-pirido[1,2-a]pirimidin-4-ona destaca por su combinación única de grupos funcionales. Los compuestos similares incluyen:
Tiazolidinonas: Conocidas por su actividad biológica y uso en química medicinal.
Pirido[1,2-a]pirimidinas: Estudiadas por su potencial como agentes terapéuticos. La singularidad de este compuesto radica en su capacidad de combinar las propiedades de estas diferentes clases de compuestos, convirtiéndolo en una molécula versátil y valiosa para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C23H22N4O2S2 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(30)31-18)14-16-9-7-15(2)8-10-16/h4-10,12-13,24H,3,11,14H2,1-2H3/b18-13- |
Clave InChI |
TXCSNGPXJZILPJ-AQTBWJFISA-N |
SMILES isomérico |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
SMILES canónico |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11602402.png)
![2-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11602408.png)
![N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B11602420.png)
![6-(3-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11602433.png)


![ethyl 1-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11602450.png)
![12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11602455.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602462.png)
![3'-Butyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11602464.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11602480.png)
![7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602481.png)
![4-methyl-3-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B11602484.png)
![3'-Ethyl 5'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11602485.png)
